![molecular formula C8H12N2S B1350787 N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine CAS No. 40534-18-7](/img/structure/B1350787.png)
N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
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Description
N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (MTBA) is an organic compound with a molecular formula of C8H13N2S. It is an amine derivative of the benzothiazole group, and is a white crystalline solid. MTBA has been used in a variety of scientific research applications, including drug research and development, biochemistry, and pharmacology.
Scientific Research Applications
Chemical Synthesis and Modification
Solution-phase Synthesis
The compound has been utilized in the synthesis of complex peptides, highlighting its role in enabling efficient coupling and methylation steps for peptide assembly. The research demonstrated the synthesis of a hindered tetrapeptide subunit, showcasing the versatility of N-methylated amino acids in peptide chemistry (Vedejs & Kongkittingam, 2000).
Novel Dilithiation Approach
Innovations in synthetic chemistry involving the compound led to the creation of benzothiazine derivatives through directed ortho-lithiation, showcasing the utility of the compound in synthesizing novel heterocyclic structures with potential biological activities (Katritzky, Xu, & Jain, 2002).
Biological Applications
Antimicrobial and Anticancer Activities
Derivatives of the compound have been synthesized with significant antimicrobial and anticancer properties, demonstrating the compound's potential as a scaffold for developing therapeutic agents. Studies showed that certain benzothiazole derivatives containing benzimidazole and imidazoline moieties possess potent antibacterial and anticancer activities, highlighting the compound's relevance in medicinal chemistry (Chaudhary et al., 2011).
Fluorescent and Colorimetric Probe Development
The compound's derivatives have also been explored for their utility in creating fluorescent and colorimetric pH probes. This application underlines the compound's versatility in developing sensors for biological and environmental monitoring (Diana et al., 2020).
Corrosion Inhibition
Corrosion Inhibition Studies
Research has identified benzothiazole derivatives as effective corrosion inhibitors, showcasing the compound's utility beyond biomedical applications. Studies have indicated these derivatives' efficacy in protecting metals against corrosion, thus extending their application to materials science and engineering (Nayak & Bhat, 2023).
properties
IUPAC Name |
N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-5H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHSFIGAKBKWFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(S1)CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396744 |
Source
|
Record name | N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |
CAS RN |
40534-18-7 |
Source
|
Record name | N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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